REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:5]=[C:6]([CH2:13][CH2:14][NH-:15])[CH:7]=[C:8]2[O:12][CH2:11][O:10][C:9]=12.[OH-].[Na+].[CH:18](O)=[O:19]>O>[CH3:2][O:3][C:4]1[CH:5]=[C:6]([CH2:13][CH2:14][NH:15][CH:18]=[O:19])[CH:7]=[C:8]2[O:12][CH2:11][O:10][C:9]=12 |f:0.1,2.3|
|
Name
|
2-(3-methoxy-4,5-methylenedioxyphenyl)ethylamide hydrochloride
|
Quantity
|
6.95 g
|
Type
|
reactant
|
Smiles
|
Cl.COC=1C=C(C=C2C1OCO2)CC[NH-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.73 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with 30 ml of toluene
|
Type
|
WASH
|
Details
|
The toluene layer was washed with 10 ml of water
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating for 2 hours at normal pressure
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
to distill off about 15 ml of the toluene
|
Type
|
CUSTOM
|
Details
|
while separating the produced water
|
Type
|
DISTILLATION
|
Details
|
by an azeotropic distillation
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The deposited crystal was filtered out
|
Type
|
WASH
|
Details
|
washed with 3 ml of toluene
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C2C1OCO2)CCNC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.48 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |